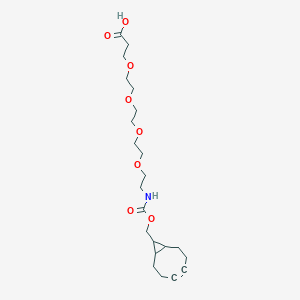
Methyl 2,6-dichloro-4-nitrobenzoate
Vue d'ensemble
Description
Methyl 2,6-dichloro-4-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. The compound is commonly used in organic synthesis and various chemical research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Methyl 2,6-dichloro-4-nitrobenzoate is a complex organic compound that is often used in chemical synthesis It’s known that nitrobenzoates are often used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that their targets can vary widely depending on the specific compound they are incorporated into .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a chemical intermediate. It’s used in reactions such as the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . In this process, the compound interacts with organoboron reagents and a palladium catalyst to form new carbon-carbon bonds .
Pharmacokinetics
The pharmacokinetic properties of the final synthesized compounds would be more relevant for therapeutic applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction it participates in can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,6-dichlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Reduction: The major product is 2,6-dichloro-4-aminobenzoate.
Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.
Hydrolysis: The major product is 2,6-dichloro-4-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 2,6-dichloro-4-nitrobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Comparaison Avec Des Composés Similaires
Methyl 2,6-dichloro-4-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dichloro-6-nitrobenzoate: Similar structure but with different positions of chlorine and nitro groups.
Methyl 2,6-dichloro-4-aminobenzoate: The nitro group is replaced by an amino group.
Methyl 2,6-difluoro-4-nitrobenzoate: The chlorine atoms are replaced by fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
methyl 2,6-dichloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHIKOHTZXBYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














